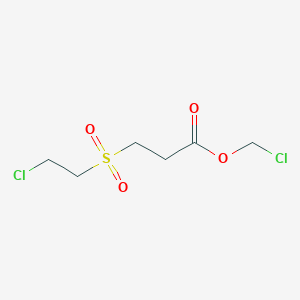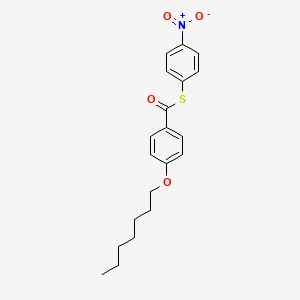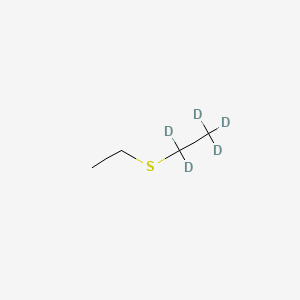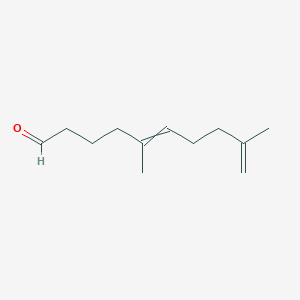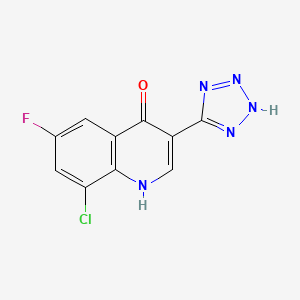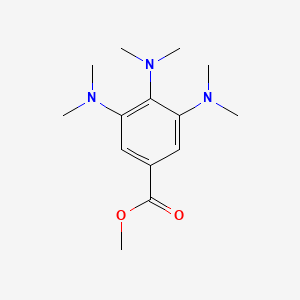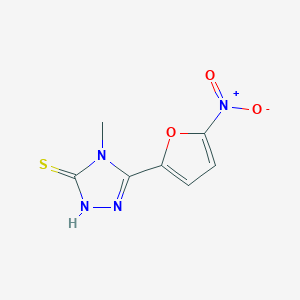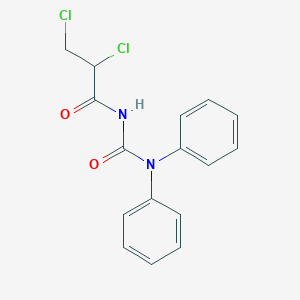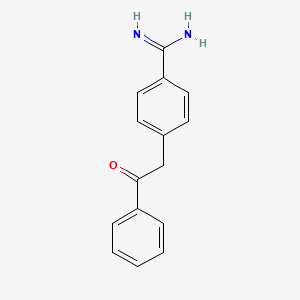![molecular formula C24H39NO3 B14584488 7-[Acetyl(1-phenylnonyl)amino]heptanoic acid CAS No. 61042-45-3](/img/structure/B14584488.png)
7-[Acetyl(1-phenylnonyl)amino]heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[Acetyl(1-phenylnonyl)amino]heptanoic acid is an organic compound with the molecular formula C24H39NO3 . It contains a total of 67 atoms, including 39 hydrogen atoms, 24 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms . This compound features a carboxylic acid group, a tertiary amide group, and an aromatic ring .
Méthodes De Préparation
The synthesis of 7-[Acetyl(1-phenylnonyl)amino]heptanoic acid involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the amide bond: This step involves the reaction of a carboxylic acid derivative with an amine to form the amide bond.
Aromatic substitution: The phenyl group is introduced through aromatic substitution reactions, using appropriate aromatic compounds and catalysts.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
7-[Acetyl(1-phenylnonyl)amino]heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents such as halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures and pressures. Major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted aromatic compounds.
Applications De Recherche Scientifique
7-[Acetyl(1-phenylnonyl)amino]heptanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and chemicals, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of 7-[Acetyl(1-phenylnonyl)amino]heptanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
7-[Acetyl(1-phenylnonyl)amino]heptanoic acid can be compared with other similar compounds, such as:
7-[Acetyl(1-phenylhexyl)amino]heptanoic acid: This compound has a shorter alkyl chain, which may affect its chemical properties and biological activities.
7-[Acetyl(1-phenylundecyl)amino]heptanoic acid: This compound has a longer alkyl chain, potentially influencing its solubility and reactivity.
7-[Acetyl(1-phenylpropyl)amino]heptanoic acid: The shorter alkyl chain in this compound may result in different chemical and biological behaviors compared to this compound.
Propriétés
Numéro CAS |
61042-45-3 |
|---|---|
Formule moléculaire |
C24H39NO3 |
Poids moléculaire |
389.6 g/mol |
Nom IUPAC |
7-[acetyl(1-phenylnonyl)amino]heptanoic acid |
InChI |
InChI=1S/C24H39NO3/c1-3-4-5-6-7-13-18-23(22-16-11-10-12-17-22)25(21(2)26)20-15-9-8-14-19-24(27)28/h10-12,16-17,23H,3-9,13-15,18-20H2,1-2H3,(H,27,28) |
Clé InChI |
MSOAFMARRAYTGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C1=CC=CC=C1)N(CCCCCCC(=O)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


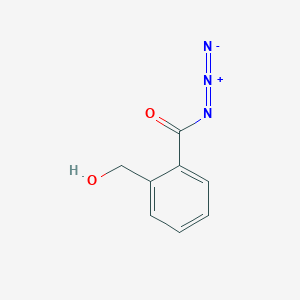
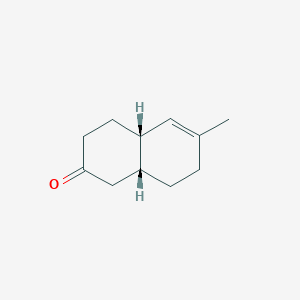
![{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane](/img/structure/B14584420.png)
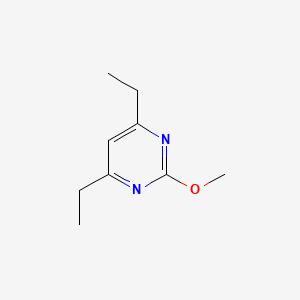
![3-(2-Methylphenyl)-2-[(propylamino)methyl]quinazolin-4(3H)-one](/img/structure/B14584426.png)
